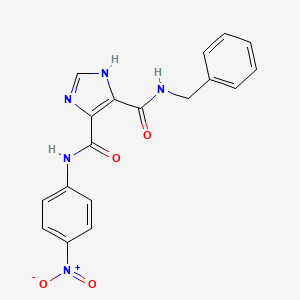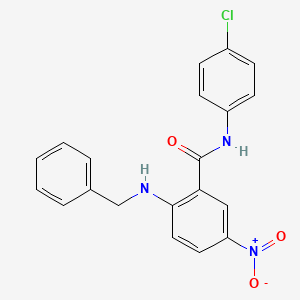![molecular formula C25H23N5O3 B4081065 4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4081065.png)
4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-1(2H)-phthalazinone
説明
4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-1(2H)-phthalazinone, commonly referred to as BNPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BNPP belongs to the class of phthalazinone derivatives, which are known for their diverse biological activities.
科学的研究の応用
BNPP has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. BNPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, BNPP has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
作用機序
The mechanism of action of BNPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BNPP has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
BNPP has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. BNPP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Additionally, BNPP has been reported to exhibit antioxidant activity, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the advantages of using BNPP in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. Additionally, the synthesis of BNPP is relatively simple and can be scaled up for large-scale production. However, one of the limitations of using BNPP in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on BNPP. One of the areas of interest is the development of BNPP-based drugs for the treatment of cancer and infectious diseases. Additionally, the elucidation of the mechanism of action of BNPP may provide insights into the development of new drugs that target similar pathways. Further studies are also needed to investigate the pharmacokinetics and toxicity of BNPP in vivo. Finally, the optimization of the synthesis method and the development of new synthetic routes may lead to the production of more potent and selective BNPP derivatives.
Conclusion:
In conclusion, BNPP is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. The synthesis of BNPP is relatively simple, and it has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The mechanism of action of BNPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BNPP has several advantages and limitations for lab experiments, and there are several future directions for the research on BNPP.
特性
IUPAC Name |
4-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c31-25-21-9-5-4-8-20(21)24(26-27-25)19-10-11-22(23(16-19)30(32)33)29-14-12-28(13-15-29)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQXQJIEXFBTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NNC(=O)C5=CC=CC=C54)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]phthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-(9-oxo-11-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)phenyl acetate](/img/structure/B4080986.png)
![7-(difluoromethyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080994.png)


![2-{4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}acetamide](/img/structure/B4081016.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B4081024.png)
![4-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081045.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081049.png)
![4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4081054.png)
![2-(1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B4081061.png)
![N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B4081068.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4081069.png)
![3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4081071.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4081078.png)